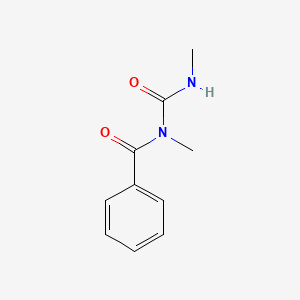
N-(3-chlorophenyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2,2-diphenylacetamide is an organic compound characterized by the presence of a chlorinated phenyl group and two phenyl groups attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis from 3-chloroaniline and benzophenone
Step 1: 3-chloroaniline is reacted with benzophenone in the presence of a suitable catalyst such as hydrochloric acid to form N-(3-chlorophenyl)-2,2-diphenylacetamide.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require a solvent like ethanol or methanol to facilitate the reaction.
-
Alternative Method
Step 1: 3-chlorobenzoyl chloride is reacted with diphenylamine in the presence of a base such as pyridine to form the desired compound.
Reaction Conditions: This reaction is usually performed at room temperature and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Example: Halogenation of the phenyl rings using reagents like bromine or chlorine.
Conditions: Typically carried out in the presence of a catalyst such as iron(III) chloride at room temperature.
-
Oxidation Reactions
Example: Oxidation of the amide group to form N-(3-chlorophenyl)-2,2-diphenylacetic acid.
Conditions: Requires strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
-
Reduction Reactions
Example: Reduction of the chlorophenyl group to form N-(3-aminophenyl)-2,2-diphenylacetamide.
Conditions: Typically involves the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Halogenation: Bromine, chlorine, iron(III) chloride.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products Formed
Halogenated Derivatives: Brominated or chlorinated phenyl derivatives.
Oxidized Products: N-(3-chlorophenyl)-2,2-diphenylacetic acid.
Reduced Products: N-(3-aminophenyl)-2,2-diphenylacetamide.
Applications De Recherche Scientifique
Chemistry
N-(3-chlorophenyl)-2,2-diphenylacetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through substitution, oxidation, and reduction reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying the effects of chlorinated aromatic compounds on enzyme activity and protein binding.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes and manufacturing applications.
Mécanisme D'action
The mechanism by which N-(3-chlorophenyl)-2,2-diphenylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the diphenylacetamide moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-2,2-diphenylacetamide: Similar structure but with the chlorine atom in the para position.
N-(3-bromophenyl)-2,2-diphenylacetamide: Bromine atom instead of chlorine.
N-(3-chlorophenyl)-2,2-diphenylpropionamide: Propionamide group instead of acetamide.
Uniqueness
N-(3-chlorophenyl)-2,2-diphenylacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of the chlorophenyl and diphenylacetamide groups provides a distinct chemical profile that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
63184-07-6 |
|---|---|
Formule moléculaire |
C20H16ClNO |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-17-12-7-13-18(14-17)22-20(23)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) |
Clé InChI |
IXYKWACHZIBZRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



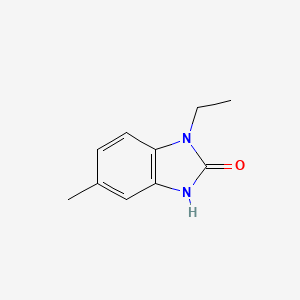
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
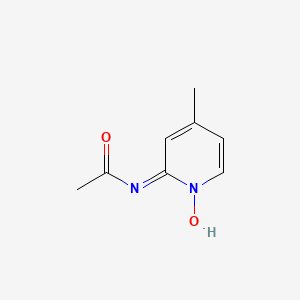
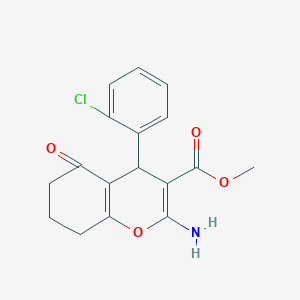
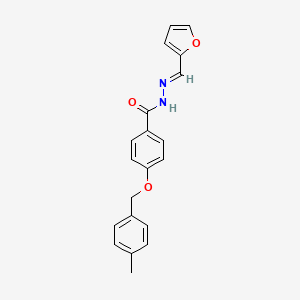

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
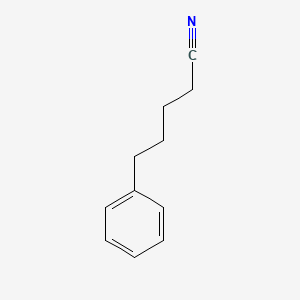

![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
